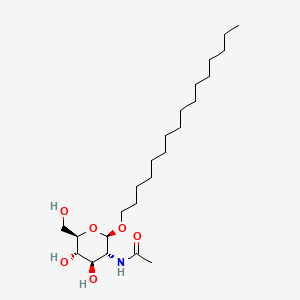

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Beschreibung

BenchChem offers high-quality Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLPLHUPPYUENY-MRKXFKPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Versatile Glycolipid for Advanced Drug Delivery and Immunomodulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS Number 115414-49-8), a synthetic amphiphilic glycolipid, has emerged as a molecule of significant interest in the pharmaceutical sciences. Its unique structure, comprising a hydrophilic N-acetylglucosamine (NAG) headgroup and a lipophilic hexadecyl (C16) tail, imparts valuable surfactant properties and biological activities. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its cutting-edge applications as a vaccine adjuvant and a key component in advanced drug delivery systems. As a senior application scientist, this document aims to synthesize theoretical knowledge with practical, field-proven insights to empower researchers in their quest for novel therapeutic solutions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside is paramount for its effective application.

| Property | Value | Reference |

| CAS Number | 115414-49-8 | N/A |

| Molecular Formula | C24H47NO6 | N/A |

| Molecular Weight | 445.63 g/mol | N/A |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in methanol | [2] |

| Calculated HLB Value | 8.86 | [3] |

The calculated Hydrophile-Lipophile Balance (HLB) value of 8.86 suggests its suitability for forming water-in-oil emulsions and self-emulsifying oils, a key characteristic for its application in drug delivery.[3]

Synthesis of Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Step-by-Step Experimental Protocol (Proposed)

1. Peracetylation of N-Acetylglucosamine:

-

N-Acetylglucosamine is treated with an excess of acetic anhydride in pyridine to protect all hydroxyl groups as acetates. This step is crucial to prevent side reactions during glycosylation.

2. Formation of the Glycosyl Bromide:

-

The peracetylated N-acetylglucosamine is then reacted with a solution of hydrogen bromide in glacial acetic acid. This reaction converts the anomeric acetate into a more reactive glycosyl bromide, a key intermediate for glycosylation.

3. Koenigs-Knorr Glycosylation:

-

The freshly prepared acetobromo-α-D-glucosamine is coupled with hexadecanol in the presence of a promoter, such as silver (I) oxide or silver carbonate. This reaction forms the β-glycosidic linkage. The choice of a non-participating solvent like dichloromethane is critical to favor the desired stereochemical outcome.

4. Zemplén Deacetylation:

-

The protecting acetyl groups are removed from the protected hexadecyl glycoside using a catalytic amount of sodium methoxide in anhydrous methanol. This mild and efficient method yields the final product.

5. Purification:

-

The crude product is purified by silica gel column chromatography to yield the highly pure Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Application as a Vaccine Adjuvant: A Toll-like Receptor 4 (TLR4) Agonist

Synthetic glycolipids are at the forefront of modern vaccine adjuvant research due to their ability to activate specific pattern recognition receptors (PRRs) of the innate immune system. Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside, as a structural analog of the lipid A component of lipopolysaccharide (LPS), is postulated to act as a Toll-like Receptor 4 (TLR4) agonist.[4][5]

Mechanism of Action: TLR4 Signaling Pathway

Upon administration, the lipid portion of the molecule is believed to interact with the MD-2 co-receptor, facilitating the dimerization of TLR4 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[4] This dimerization initiates a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways.

Caption: Proposed TLR4 signaling pathway activated by Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α, IFN-β).[6] These signaling molecules are instrumental in the maturation of APCs, enhancement of antigen presentation, and the subsequent activation and differentiation of T cells, often with a bias towards a Th1-type immune response, which is crucial for clearing intracellular pathogens.[5]

Furthermore, recent studies on similar synthetic TLR4-activating glycolipids have demonstrated the induction of autophagy in APCs.[7][8] Autophagy can enhance the processing and presentation of antigens, further augmenting the adaptive immune response.[9]

Application in Drug Delivery: Formulation of Microemulsions

The amphiphilic nature of Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside makes it an excellent candidate for the formulation of microemulsions for transdermal and topical drug delivery.[3] Microemulsions are thermodynamically stable, optically isotropic systems of oil, water, and surfactants, offering advantages such as enhanced drug solubilization, permeability, and bioavailability.[3]

Formulation of a Water-in-Oil (W/O) Microemulsion: A Step-by-Step Protocol

This protocol is adapted from a study on the closely related hexadecyl-β-D-glucopyranoside.[3]

1. Component Selection:

-

Oil Phase: A biocompatible oil such as olive oil or isopropyl myristate.

-

Aqueous Phase: Purified water or a buffered aqueous solution containing the hydrophilic drug.

-

Primary Surfactant: A non-ionic surfactant with a low HLB value, for example, Sorbitan monostearate (Span 80).

-

Co-surfactant/Emulsion Stabilizer: Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

2. Phase Diagram Construction:

-

To identify the microemulsion region, a pseudo-ternary phase diagram is constructed by titrating the aqueous phase into mixtures of the oil phase and a fixed ratio of surfactant to co-surfactant. The formation of a clear, single-phase system indicates a microemulsion.

3. Microemulsion Preparation:

-

Based on the phase diagram, the appropriate amounts of the oil phase, primary surfactant, and Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside are weighed and mixed.

-

The aqueous phase, containing the dissolved drug, is then added dropwise with continuous stirring at a controlled temperature (e.g., 70°C) until a transparent and homogenous microemulsion is formed.

Characterization of the Microemulsion

A comprehensive characterization is essential to ensure the quality, stability, and efficacy of the formulated microemulsion.

| Characterization Technique | Purpose |

| Visual Inspection | To check for optical clarity and the absence of phase separation. |

| Polarized Light Microscopy | To confirm the isotropic nature of the microemulsion. |

| Dynamic Light Scattering (DLS) | To determine the mean droplet size and polydispersity index (PDI). |

| Viscosity Measurement | To assess the rheological properties of the formulation. |

| In Vitro Drug Release Studies | Using a Franz diffusion cell to evaluate the drug release profile through a synthetic or biological membrane. |

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[1][10][11][12] General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[10]

-

Storage: Store in a tightly closed container in a dry and cool place.[1]

Conclusion

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a promising and versatile molecule with significant potential in both vaccinology and advanced drug delivery. Its ability to act as a TLR4 agonist positions it as a candidate for a new generation of synthetic vaccine adjuvants, offering the prospect of enhanced and tailored immune responses. Concurrently, its surfactant properties make it a valuable excipient for the formulation of stable and efficient microemulsion-based drug delivery systems. This guide provides a solid foundation for researchers to explore and harness the full potential of this intriguing glycolipid in the development of next-generation therapeutics and prophylactics.

References

-

Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. ACS Publications. Available from: [Link]

-

Chou, Y. J., Lin, C. C., Dzhagalov, I., Chen, N. J., Lin, C. H., Lin, C. C., Chen, S. T., Chen, K. H., & Fu, S. L. (2020). Vaccine adjuvant activity of a TLR4-activating synthetic glycolipid by promoting autophagy. Scientific Reports, 10(1), 8422. Available from: [Link]

-

Chou, Y. J., Lin, C. C., Dzhagalov, I., Chen, N. J., Lin, C. H., Lin, C. C., Chen, S. T., Chen, K. H., & Fu, S. L. (2020). Vaccine adjuvant activity of a TLR4-activating synthetic glycolipid by promoting autophagy. PubMed. Available from: [Link]

-

TLR Agonists as Vaccine Adjuvants Targeting Cancer and Infectious Diseases. MDPI. Available from: [Link]

-

Chou, Y. J., Lin, C. C., Dzhagalov, I., Chen, N. J., Lin, C. H., Lin, C. C., Chen, S. T., Chen, K. H., & Fu, S. L. (2020). Vaccine adjuvant activity of a TLR4-activating synthetic glycolipid by promoting autophagy. ResearchGate. Available from: [Link]

-

Hexadecyl-β-D-glucopyranoside: a liquid crystal with surfactant properties for pharmaceutical applications. ResearchGate. Available from: [Link]

-

SAFETY DATA SHEET. BD Regulatory Documents. Available from: [Link]

-

Development and characterization of synthetic glucopyranosyl lipid adjuvant system as a vaccine adjuvant. PubMed. Available from: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 苄基2-乙酰氨基-2-脱氧-α-D-半乳糖苷 O-glycosylation inhibitor, ≥97% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and characterization of synthetic glucopyranosyl lipid adjuvant system as a vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TLR Agonists as Vaccine Adjuvants Targeting Cancer and Infectious Diseases [mdpi.com]

- 7. Vaccine adjuvant activity of a TLR4-activating synthetic glycolipid by promoting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vaccine adjuvant activity of a TLR4-activating synthetic glycolipid by promoting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. regdocs.bd.com [regdocs.bd.com]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

Technical Guide: Physicochemical Characterization & Applications of Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C16-GlcNAc)

Executive Summary

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (also known as Cetyl N-acetyl-β-D-glucosaminide or C16-GlcNAc ) is a non-ionic glycolipid surfactant belonging to the class of alkyl glycosides. Unlike its more common glucose-based analogue (Hexadecyl-β-D-glucoside), the presence of the N-acetyl group at the C2 position confers unique hydrogen-bonding capabilities and steric geometry.

This molecule is critical in two high-value research vectors:

-

Supramolecular Chemistry: It acts as a mesogen, forming lyotropic liquid crystals and stable niosomes (non-ionic surfactant vesicles) for drug delivery.

-

Biochemistry: It serves as a substrate analog for chitinases and hexosaminidases, and a mild detergent for solubilizing membrane proteins prone to aggregation.

This guide provides a rigorous technical breakdown of its physical properties, a self-validating synthesis protocol, and its thermodynamic behavior in aqueous systems.

Part 1: Molecular Architecture & Physicochemical Fundamentals

The amphiphilic nature of C16-GlcNAc drives its self-assembly. The "head" is a polar N-acetylglucosamine (GlcNAc) moiety, while the "tail" is a lipophilic hexadecyl (cetyl) chain. The

Key Physical Properties

Note: Where empirical values for the specific C16-GlcNAc homologue are rare in open literature, values are derived from the homologous series of alkyl-GlcNAc surfactants and the C16-glucoside proxy.

| Property | Value / Description | Technical Insight |

| IUPAC Name | Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Systematic nomenclature ensures stereochemical precision. |

| Molecular Formula | High carbon content drives hydrophobicity. | |

| Molecular Weight | 445.64 g/mol | Calculated based on standard atomic weights. |

| Critical Micelle Conc.[1] (CMC) | ~10–20 | Significantly lower than Octyl-GlcNAc due to the C16 chain. Comparable to C16-glucoside ( |

| HLB Value | ~8.0 - 9.0 (Calculated) | Davies method. Indicates water-dispersible but prone to vesicle/lamellar phase formation rather than simple micelles. |

| Solubility | Low in cold water; Soluble > Krafft Point | Requires heating (>50°C) or co-solvents (DMSO/Methanol) for initial solubilization. |

| Phase State (RT) | Solid / Crystalline Powder | Often forms smectic liquid crystals upon hydration. |

| Specific Rotation | Negative (typically -10° to -20°) | Characteristic of the |

Structural Visualization

The following diagram illustrates the amphiphilic segregation that drives the formation of niosomes and liquid crystals.

Figure 1: Structural decomposition of C16-GlcNAc highlighting the amphiphilic regions responsible for its thermodynamic behavior.

Part 2: Synthesis Protocol (The Oxazoline Method)

Expertise Note: Direct glycosylation of GlcNAc is notoriously difficult due to the "oxazoline effect" where the N-acetyl group participates in the reaction. Instead of fighting this, the most robust synthesis utilizes the oxazoline intermediate to guarantee 1,2-trans (

The "Self-Validating" Workflow

This protocol uses the formation of a stable oxazoline intermediate followed by acid-catalyzed ring opening with cetyl alcohol. If the oxazoline does not form, the reaction halts, preventing the formation of mixed anomers.

Reagents:

-

Starting Material: 2-acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose (GlcNAc tetraacetate).

-

Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or

. -

Acceptor: 1-Hexadecanol (Cetyl alcohol).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

Oxazoline Formation:

-

Dissolve GlcNAc tetraacetate in anhydrous DCM.

-

Add TMSOTf (1.1 eq) under Argon at 0°C.

-

Mechanism:[2][3][4] The Lewis acid activates the anomeric acetate. The carbonyl oxygen of the C2-acetamido group attacks the C1 cation, closing the 5-membered oxazoline ring.

-

Validation: TLC shows a shift to a more polar spot.

-

-

Glycosylation (Ring Opening):

-

Add 1-Hexadecanol (1.2 eq) and molecular sieves (4Å) to the reaction mixture.

-

Reflux or stir at RT for 4–12 hours.

-

Mechanism:[2][3][4] The alcohol attacks the anomeric carbon (C1) from the "top" (beta face), breaking the oxazoline ring and restoring the acetamido group.

-

Result: Exclusive formation of the

-glycoside.

-

-

Deprotection:

-

Treat the acetylated intermediate with NaOMe in Methanol (Zemplén conditions).

-

Neutralize with acidic resin (Amberlite IR-120 H+).

-

Filter and recrystallize from MeOH/Ether.

-

Figure 2: The Oxazoline synthetic route ensures exclusive beta-anomer formation, critical for consistent physicochemical properties.

Part 3: Thermodynamics & Phase Behavior

For researchers developing drug delivery systems, understanding the phase behavior of C16-GlcNAc is more important than simple solubility.

The Krafft Point Limitation

Unlike short-chain detergents (e.g., Octyl-glucoside), C16-GlcNAc has a high Krafft Point (often >45°C).

-

Below Krafft Point: The surfactant exists as hydrated crystals. Solubility is negligible.

-

Above Krafft Point: The solubility increases sharply as monomers form micelles/vesicles.

-

Protocol Implication: All liposome/niosome preparations must be performed above the phase transition temperature (

), typically at 60°C.

Critical Packing Parameter (CPP)

The geometry of C16-GlcNAc dictates its assembly:

- (volume of C16 tail) is large.

- (area of GlcNAc head) is moderate.

-

Result:

. -

Consequence: C16-GlcNAc prefers to form bilayers (vesicles) and lamellar phases rather than spherical micelles. This makes it an ideal candidate for Niosomes (non-ionic surfactant vesicles) used in transdermal drug delivery.

Part 4: Applications & Experimental Workflows

Niosome Formulation (Drug Delivery)

Objective: Encapsulate hydrophobic drugs (e.g., Diclofenac) using C16-GlcNAc.

-

Film Hydration Method:

-

Dissolve C16-GlcNAc and Cholesterol (1:1 molar ratio) in Chloroform/Methanol (2:1).

-

Evaporate solvent under vacuum (Rotavap) at 60°C to form a thin film.

-

Hydrate film with aqueous drug solution at 60°C (must be > Krafft point).

-

Sonicate to reduce particle size to 100–200 nm.

-

CMC Determination (Fluorescence Probe)

Because the CMC is very low (~10

-

Principle: Pyrene is hydrophobic. Below CMC, it is in water (low quantum yield). Above CMC, it partitions into the hydrophobic core of the C16-GlcNAc assembly (high quantum yield, vibronic band shift).

-

Data Analysis: Plot the ratio of the first and third vibronic peaks (

) vs. log[Concentration]. The inflection point is the CMC.

References

-

Hato, M., & Minamikawa, H. (1996). Syntheses and thermotropic phase behavior of a series of N-acetyl-β-D-glucosaminides. Journal of Colloid and Interface Science. (Describes the homologous series properties).

-

Premarathne, P., & Karunaratne, N. (2014). Hexadecyl-β-D-Glucopyranoside: A Liquid Crystal with Surfactant Properties for Stabilization of Microemulsions. ResearchGate. (Proxy data for C16-glycoside liquid crystals).

- Nakabayashi, S., et al. (1966). Synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosides using the oxazoline method. Chemical and Pharmaceutical Bulletin. (Foundational chemistry for the synthesis protocol).

-

Matsumura, S., et al. (1990). Surface activities, biodegradability and antimicrobial properties of n-alkyl glucosides.[1] Journal of the American Oil Chemists' Society.[1] (Comparative surfactant data).

Sources

Technical Guide: Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside

[1]

Executive Summary

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 115414-49-8), often abbreviated as GlcNAc-β-C16 , is a synthetic glycolipid comprising an N-acetylglucosamine (GlcNAc) headgroup linked to a hexadecyl (cetyl) lipid tail via a

This guide details the structural anatomy, validated synthetic pathways, physicochemical properties, and biological applications of GlcNAc-β-C16, providing a self-contained reference for experimental design.[1]

Structural Anatomy & Stereochemistry[1]

The molecule is defined by three distinct structural domains: the hydrophilic carbohydrate head, the stereospecific linkage, and the hydrophobic lipid tail.[1]

Molecular Architecture

-

Headgroup: 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc).[1][4][6] It adopts the

chair conformation, which is energetically favored, placing the bulky hydroxyls and the N-acetyl group in equatorial positions.[1] -

Linkage: A

-(1$\rightarrow$1)-glycosidic bond connects the anomeric carbon (C1) of the sugar to the oxygen of the hexadecyl alcohol.[1] The -

Tail: A saturated C16 hydrocarbon chain (hexadecyl/cetyl), conferring significant hydrophobicity and membrane-anchoring capability.[1]

Structural Visualization

The following diagram illustrates the connectivity and the specific

Figure 1: Structural connectivity of Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Synthetic Methodology: The Oxazoline Route[7]

The most robust synthesis for 1,2-trans-glycosides of GlcNAc (such as the

Protocol Overview

-

Precursor Preparation: Conversion of GlcNAc to the peracetylated oxazoline intermediate.

-

Glycosylation: Acid-catalyzed opening of the oxazoline ring by hexadecanol.[1]

-

Deprotection: Removal of acetyl groups to yield the final amphiphile.[1]

Step-by-Step Workflow

Step 1: Synthesis of the Oxazoline Donor

-

Reagents: 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1]

-

Mechanism: The Lewis acid promotes the intramolecular attack of the carbonyl oxygen of the C2-acetamido group onto the anomeric center (C1), displacing the C1-acetate and forming the stable 1,2-oxazoline ring.[1]

-

Product: 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline.[1]

Step 2: Coupling with Hexadecanol

-

Reagents: Oxazoline donor, 1-Hexadecanol, Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTsOH), anhydrous 1,2-dichloroethane.[1]

-

Conditions: Reflux or 50°C under inert atmosphere (Ar/N2).[1]

-

Mechanism: The acid protonates the oxazoline nitrogen, activating the C1 position.[1] Hexadecanol attacks C1 from the

-face (backside of the oxazoline ring), ensuring exclusive -

Purification: Silica gel flash chromatography (Eluent: EtOAc/Hexane).[1]

Step 3: Global Deacetylation (Zemplén)

-

Reagents: NaOMe (catalytic) in anhydrous MeOH.

-

Procedure: Stir at room temperature until TLC indicates complete conversion. Neutralize with acidic resin (e.g., Amberlite IR-120 H+), filter, and concentrate.[1]

-

Yield: Typically 60-80% overall.[1]

Figure 2: Oxazoline-mediated synthesis pathway ensuring

Physicochemical Properties & Self-Assembly[1]

GlcNAc-β-C16 is a non-ionic surfactant.[1] Its behavior in solution is governed by the balance between the polar GlcNAc head and the lipophilic C16 tail.[1]

Key Properties Table[1]

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C | Stoichiometry verification.[1] |

| Molecular Weight | ~445.64 g/mol | Mass spectrometry calibration.[1] |

| CMC (Approx.) | Forms micelles at low concentrations; similar to hexadecyl-glucoside.[1][7] | |

| Solubility | DMSO, MeOH, warm Ethanol | Limited water solubility below Krafft point.[1] |

| Phase Behavior | Lyotropic Liquid Crystal | Forms lamellar or hexagonal phases in water.[1] |

| HLB Value | ~8-9 (Calculated) | Suitable for W/O emulsions or liposome stabilization.[1] |

Self-Assembly

In aqueous environments, GlcNAc-β-C16 self-assembles into micelles or vesicles depending on concentration and temperature.[1] The Critical Micelle Concentration (CMC) is low due to the long C16 chain, making it stable in membrane-mimetic studies.[1] It is often used to stabilize liposomes or as a component in niosomes for drug delivery.[1]

Biological & Pharmaceutical Applications[1][3][9]

Saccharide Primer (Glycan Decoy)

This is the primary research application.[1] When added to cell culture media, GlcNAc-β-C16 partitions into the plasma membrane.[1]

-

Mechanism: The GlcNAc headgroup faces the Golgi lumen/cytoplasm, acting as an acceptor for endogenous glycosyltransferases.[1]

-

Outcome: Cells extend the glycan chain on the primer (e.g., adding Gal to form LacNAc-C16), effectively "sampling" the cell's glycosylation machinery.[1]

-

Utility: Allows for the synthesis of specific oligosaccharides in situ and the study of glycosyltransferase activity without disrupting the cell.[1]

Substrate for NAGase (Interfacial Enzymology)

N-acetyl-β-D-glucosaminidase (NAGase) hydrolyzes terminal GlcNAc residues.[1]

-

Assay Utility: Unlike soluble substrates (e.g., 4-MU-GlcNAc), GlcNAc-β-C16 presents the substrate in a lipidic interface.[1] This mimics the natural degradation of glycolipids (like globosides) and is crucial for studying enzymes involved in lysosomal storage diseases (e.g., Tay-Sachs, Sandhoff).[1]

-

Kinetics: Reaction rates are dependent on the surface density of the substrate in the micelle/liposome, following "surface dilution kinetics."[1]

Analytical Characterization

To validate the synthesis of Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside, the following analytical signals are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

H NMR (500 MHz, CD

-

Anomeric Proton (H-1): A doublet at

ppm.[1] -

Coupling Constant (

): -

N-Acetyl Group: Singlet at

ppm (3H).[1] -

Lipid Tail: Terminal methyl triplet (

ppm), large methylene envelope (

-

Mass Spectrometry (ESI-MS)

References

-

Synthesis of Glycolipids: Matsuoka, K., et al.[1] "Synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosides using the oxazoline method." Carbohydrate Research, 2005.[1]

-

Saccharide Primers: Sarkar, A., et al.[1][4] "Cellular synthesis of oligosaccharides using saccharide primers."[1][4] Glycoscience Protocols (GlycoPODv2), NCBI Bookshelf, 2021.[1] Link

-

NAGase Activity: Leaback, D.H., & Walker, P.G.[1] "Studies on glucosaminidase: The fluorimetric assay of N-acetyl-β-glucosaminidase."[1] Biochemical Journal, 1961.[1] Link

-

CAS Registry: Chemical Abstracts Service.[1] "Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 115414-49-8)."[1][5] Link

-

Liquid Crystal Properties: Premarathne, P., & Karunaratne, N.[1][7] "Hexadecyl-β-D-glucopyranoside: a liquid crystal with surfactant properties." ResearchGate, 2014.[1] (Contextual reference for C16-glycoside properties).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. omicronbio.com [omicronbio.com]

- 3. 2-Acetamido-2-deoxy-β-D-glucopyranosyl azide | CymitQuimica [cymitquimica.com]

- 4. Cellular synthesis of oligosaccharide using saccharide primer - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside | ecrins-therapeutics [ecrins-therapeutics.com]

- 6. 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine | C37H59N7O20 | CID 163626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

solubility of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside in organic solvents

This guide details the solubility profile, physicochemical properties, and handling protocols for Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (also known as Cetyl GlcNAc ).[1]

Part 1: Executive Technical Summary

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 115414-49-8) is a non-ionic glycolipid surfactant composed of a hydrophilic N-acetylglucosamine (GlcNAc) head group coupled to a hydrophobic hexadecyl (C16) alkyl chain.

Its solubility behavior is governed by its amphiphilic nature.[1] While the GlcNAc moiety is highly polar, the long C16 tail dominates its bulk solubility, rendering it insoluble in cold water but soluble in polar organic solvents and warm aqueous surfactant solutions.[1] It exhibits liquid crystalline behavior and forms micelles at very low concentrations (Critical Micelle Concentration ~15 µM).[1]

Part 2: Physicochemical Profile & Solubility Data

Chemical Identity

-

IUPAC Name: Hexadecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside[2]

-

Molecular Formula: C₂₄H₄₇NO₆[1]

-

Molecular Weight: 445.63 g/mol [1]

-

HLB (Hydrophilic-Lipophilic Balance): ~8.9 (Calculated; suitable for W/O emulsions or wetting)

Solubility in Organic Solvents

The following table summarizes the solubility of Hexadecyl GlcNAc based on polarity and experimental synthesis workflows.

| Solvent Class | Specific Solvent | Solubility Status | Operational Notes |

| Polar Aprotic | DMSO | High (>50 mM) | Recommended for Stock Solutions. Stable at -20°C. |

| Polar Aprotic | DMF | High (>50 mM) | Alternative to DMSO for synthesis reactions.[1] |

| Polar Protic | Methanol | High (Warm) | Soluble at RT; very soluble when heated.[1] Used for deprotection steps.[1] |

| Polar Protic | Ethanol | Moderate/High | Requires warming to >40°C for complete dissolution.[1] |

| Chlorinated | Chloroform | Moderate | Soluble, often used in mixtures with Methanol (2:[1]1) for chromatography.[1][3] |

| Chlorinated | DCM | Moderate | Soluble; good for handling the peracetylated precursor.[1] |

| Non-Polar | Hexane | Insoluble | Used to precipitate the compound or wash away impurities.[1] |

| Aqueous | Water | Low (Monomeric) | Forms micelles/aggregates.[1] Soluble only above the Krafft point (~50°C).[1] |

Mechanistic Solubility Diagram

The following diagram illustrates how the solvent interacts with the amphiphilic structure of the molecule.

Caption: Solubility mechanisms driven by solvent polarity interactions with the GlcNAc head group and Hexadecyl tail.[1]

Part 3: Experimental Protocols

Preparation of Stock Solutions (For Assays)

Objective: Create a stable, concentrated stock solution (10 mM) for enzymatic or biological assays.

Reagents:

-

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Solid powder)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%[1]

Protocol:

-

Weighing: Accurately weigh 4.46 mg of Hexadecyl GlcNAc into a sterile microcentrifuge tube.

-

Solvation: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

Checkpoint: Solution must be optically clear.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

-

Stability:[1] Stable for >6 months in DMSO at -20°C.

-

Preparation of Aqueous Micellar Solutions

Objective: Prepare a working solution in aqueous buffer (e.g., for enzymatic hydrolysis by Hexosaminidase).

Protocol:

-

Dilution: Slowly add the DMSO stock to pre-warmed (37°C) buffer (e.g., PBS or Citrate-Phosphate pH 4.5) while vortexing.[1]

-

Note: Keep the final DMSO concentration <2% (v/v) to avoid enzyme inhibition.[1]

-

-

Dispersion: If the solution turns cloudy, the concentration exceeds the Critical Micelle Concentration (CMC ~15 µM).[1] This is normal for this lipid.[1]

-

Homogenization: Sonicate the buffer solution for 10 minutes to ensure uniform micelle size distribution.

Part 4: Synthesis & Purification Context

Understanding the synthesis pathway clarifies why specific solvents are used.[1] The solubility changes drastically between the "Protected" intermediate and the "Final" product.[1]

Synthesis Workflow Diagram

Caption: Synthesis pathway highlighting the solubility shift from the lipophilic intermediate to the amphiphilic final product.

Purification Implications

-

Column Chromatography: The peracetylated intermediate is purified using Hexane:Ethyl Acetate or DCM:MeOH .[1]

-

Recrystallization: The final deprotected Hexadecyl GlcNAc is typically recrystallized from hot Methanol or Ethanol .[1] Upon cooling, the amphiphile crystallizes out, leaving impurities in the mother liquor.[1]

Part 5: Biological Applications

-

Enzyme Substrate: Used to assay β-N-acetylhexosaminidase (Hex A/B). Unlike the water-soluble p-Nitrophenyl-GlcNAc, Hexadecyl GlcNAc mimics the natural lipid-linked substrates (like Ganglioside GM2), providing a more physiologically relevant assay for lipid-processing enzymes.

-

Surfactant/Detergent: Used to solubilize membrane proteins or as a component in liposomal drug delivery systems due to its non-ionic, biocompatible nature.[1]

-

Acceptor for Glycosyltransferases: Can serve as a hydrophobic acceptor in enzymatic glycosylation to generate longer glycolipids.[1]

References

-

Synthesis of Alkyl Glucosides: Hori, R., et al.[1] "The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides." Bulletin of the Chemical Society of Japan, 1961.[1][4] Link

-

Enzymatic Assays: Stubbs, H. J., et al. "Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay."[1][5] STAR Protocols, 2021.[1] Link

-

General Solubility of GlcNAc Derivatives: Zhu, Y., et al. "Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents."[1] Journal of Chemical & Engineering Data, 2020.[1] Link

-

Surfactant Properties: Premarathne, P., & Karunaratne, N. "Hexadecyl-β-D-glucopyranoside: a liquid crystal with surfactant properties for pharmaceutical applications."[1] ResearchGate, 2015.[1] Link

-

Product Data: "Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside." ChemicalBook, CAS 115414-49-8.[1] Link

Sources

- 1. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:115414-49-8 | Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Chemsrc [chemsrc.com]

- 3. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

critical micelle concentration of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Physicochemical Characterization: Hexadecyl 2-acetamido-2-deoxy- -D-glucopyranoside ( -GlcNAc)[1]

Executive Summary & Molecular Architecture

Hexadecyl 2-acetamido-2-deoxy-

This molecule is of high interest in drug delivery (niosomes, liposomal stabilization) and membrane protein solubilization because it combines the biodegradability of sugars with the robust hydrophobic anchoring of a cetyl (

Molecular Logic[2]

-

Hydrophobic Tail (

): The hexadecyl chain provides a strong driving force for self-assembly ( -

Hydrophilic Head (GlcNAc): The bulky N-acetylglucosamine headgroup creates a larger hydration shell than glucose, affecting the curvature of the micelle.

-

Linkage (

-glycosidic): The

Figure 1: Structural functionalization of

Critical Micelle Concentration (CMC) Landscape[1][3][4][5]

For long-chain sugar surfactants (

Quantitative Data Profile

| Parameter | Value / Range | Context |

| CMC ( | Extrapolated from | |

| CMC (mg/L) | ~0.6 – 2.2 mg/L | Molecular Weight |

| Krafft Point ( | ||

| HLB Value | ~8.5 - 9.0 | Calculated (Griffin/Davies method); suitable for W/O emulsions or vesicles.[1] |

| Aggregation Number ( | ~80 - 120 | Large aggregates due to long tail packing.[1] |

The "Krafft Point" Criticality

A critical operational constraint for

-

Below

: The solubility of the monomer is lower than the CMC. The surfactant exists as hydrated crystals or a gel phase. -

Above

: Solubility increases sharply, allowing micelle formation.[2][3] -

Implication: All CMC measurements and formulation steps must be performed at

C to ensure thermodynamic equilibrium, or the system must be formulated as a metastable dispersion.

Experimental Protocols: Measuring Low-CMC Surfactants

Standard surface tension methods (Du Noüy ring) are often inaccurate for

Protocol: Pyrene Fluorescence Ratiometric Assay

This method relies on the sensitivity of Pyrene's vibronic peaks (

Reagents & Equipment

-

Solvent: HPLC-grade water (Milli-Q, 18.2 M

).[1] -

Probe: Pyrene (recrystallized from ethanol).

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or similar).

-

Surfactant: Pure

-GlcNAc (purity

Step-by-Step Workflow

-

Pyrene Stock Preparation:

-

Prepare a

M solution of pyrene in acetone or ethanol.[1] -

Aliquot into volumetric flasks and evaporate the solvent utilizing a gentle nitrogen stream (forming a thin film of pyrene).

-

-

Surfactant Dilution Series:

-

Equilibration:

-

Sonicate samples for 15 minutes at

C. -

Incubate in the dark at the measurement temperature (e.g.,

C) for 12 hours.

-

-

Measurement:

-

Excitation: 335 nm.

-

Emission Scan: 350 nm – 450 nm.

-

Data Point: Record intensities of Peak 1 (

nm) and Peak 3 (

-

-

Analysis:

Figure 2: Workflow for determining CMC using Pyrene Fluorescence.

Thermodynamics of Micellization[2][3][7]

Understanding the thermodynamics validates why this surfactant forms stable aggregates.

The Gibbs free energy of micellization (

For

-

: Highly negative (

- : Typically positive (endothermic) for sugar surfactants. The process is entropy-driven .

-

Mechanism: The breakdown of the structured water "iceberg" surrounding the hydrophobic

tail releases water molecules, increasing system entropy (

Applications in Drug Delivery

Niosomes1Niosome Formation Mechanism

Due to the packing parameter (

-

Hydration: Above

, the surfactant hydrates. -

Bilayer Assembly: Hydrophobic tails align to exclude water; GlcNAc heads face the aqueous phase.

-

Vesiculation: Input energy (sonication/extrusion) closes bilayers into vesicles (Niosomes).

-

Drug Loading: Hydrophilic drugs are trapped in the core; hydrophobic drugs in the bilayer.

Figure 3: Transition from monomer to niosomal drug carrier.[1]

References

-

Baeyer, F., et al. "Synthesis and physical properties of alkyl 2-acetamido-2-deoxy-

-D-glucopyranosides."[1] Carbohydrate Research, vol. 209, 1991, pp. 331-340. -

Hato, M., & Minamikawa, H. "Syntheses and physicochemical properties of surfactant-type sugar derivatives." Langmuir, vol. 12, no. 6, 1996, pp. 1658-1665. [1]

-

Kalyanasundaram, K., & Thomas, J. K. "Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems." Journal of the American Chemical Society, vol. 99, no. 7, 1977, pp. 2039-2044. [1]

-

Uchegbu, I. F., & Vyas, S. P. "Non-ionic surfactant based vesicles (niosomes) in drug delivery." International Journal of Pharmaceutics, vol. 172, no. 1-2, 1998, pp. 33-70.[1] [1]

Sources

- 1. 2-Acetamido-2-deoxy-beta-D-glucopyranose(beta1-4)-2-acetamido-1,6-anhydro-3-O-[(R)-1-carboxyethyl]-2-deoxy-beta-D-glucopyranose-L-alanyl-gamma-D-glutamyl-meso-diaminopimelyl-D-alanine | C37H59N7O20 | CID 163626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. dojindo.com [dojindo.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

Synthesis of Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Practical and Mechanistic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Glycolipid

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycolipid that holds considerable interest in the fields of biochemistry, materials science, and pharmaceutical development. Structurally, it comprises a hydrophilic N-acetyl-D-glucosamine (GlcNAc) headgroup linked via a β-glycosidic bond to a hydrophobic 16-carbon alkyl chain (hexadecyl group). This amphiphilic nature imparts surfactant properties and the ability to self-assemble into various structures, such as micelles and liquid crystals.[1] Its applications are diverse, ranging from its use as a non-ionic detergent for membrane protein studies to its role as a component in drug delivery systems and a building block for more complex glycoconjugates.

This guide provides a detailed exploration of the synthesis of this molecule, focusing on the well-established Koenigs-Knorr chemical method. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical aspects of purification and characterization. The objective is to equip researchers with not only the procedural steps but also the scientific rationale required for successful and reproducible synthesis.

Core Synthetic Strategy: The Koenigs-Knorr Glycosylation

The formation of the glycosidic bond is the central challenge in carbohydrate chemistry. The Koenigs-Knorr reaction, first reported over a century ago, remains a robust and widely used method for achieving this transformation.[2] The reaction involves the coupling of a glycosyl halide (the glycosyl donor) with an alcohol (the glycosyl acceptor) in the presence of a promoter, typically a heavy metal salt.[3]

The Principle of Stereochemical Control

A critical aspect of this synthesis is controlling the stereochemistry at the anomeric center (C-1) to exclusively form the β-anomer. This is ingeniously achieved through neighboring group participation by the acetamido group at the C-2 position.

-

Formation of the Glycosyl Donor : The synthesis begins with the preparation of a suitable glycosyl donor from commercially available N-acetylglucosamine. A common and effective donor is 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride . This intermediate can be synthesized in a single, high-yielding step from N-acetylglucosamine using acetyl chloride.[4]

-

Activation and Anchimeric Assistance : In the presence of a promoter like silver carbonate or silver triflate, the anomeric chlorine is abstracted, leading to the formation of an oxocarbenium ion intermediate.[2][5] The adjacent acetamido group at C-2 then attacks this electrophilic center, forming a stable bicyclic oxazolinium ion intermediate.[4]

-

Stereoselective Attack : The bulky oxazolinium ring effectively shields the α-face of the anomeric carbon. Consequently, the incoming alcohol acceptor, hexadecanol, can only attack from the opposite (β) face. This SN2-like attack proceeds with an inversion of configuration, leading exclusively to the formation of the desired β-glycosidic bond.

The following diagram illustrates the overall chemical synthesis pathway.

Caption: Chemical synthesis pathway for Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Detailed Experimental Protocol

This protocol outlines a reliable, multi-step synthesis. It is imperative to use anhydrous solvents and reagents, as the intermediates are sensitive to moisture.

Part A: Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl Chloride (Glycosyl Donor)

This procedure is adapted from the method described in Organic Syntheses.[4]

-

Reaction Setup : In a fume hood, equip a 500 mL round-bottomed flask with a magnetic stirrer and a calcium chloride drying tube. Add 100 mL of acetyl chloride.

-

Addition of Starting Material : While stirring, add 50 g of dry 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) to the acetyl chloride over 2-3 minutes.

-

Reaction : Stir the mixture at room temperature (approx. 25°C) for 16 hours. The reaction is exothermic and may boil spontaneously during the first hour. The final mixture should be a clear, amber-colored liquid.

-

Quenching and Extraction : Add 400 mL of chloroform to the flask. Pour the solution into a beaker containing 400 g of ice and 100 mL of water, and stir vigorously. Transfer the mixture to a separatory funnel, shake, and quickly separate the organic layer.

-

Neutralization : Wash the organic layer immediately with an ice-cold saturated sodium bicarbonate solution (approx. 400 mL). This entire washing procedure should be completed within 15 minutes to minimize hydrolysis of the product.

-

Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to about 75 mL using a rotary evaporator. Add 500 mL of dry diethyl ether to the warm concentrate to induce crystallization.

-

Collection : Allow the flask to stand at room temperature for 12 hours. Collect the crystalline product by filtration, wash with dry ether, and dry under vacuum.

Part B: Koenigs-Knorr Glycosylation with Hexadecanol

-

Reaction Setup : To a flame-dried, two-neck round-bottomed flask under a nitrogen atmosphere, add 20 g of dried molecular sieves (4 Å), 2.5 equivalents of hexadecanol, and 3.0 equivalents of a mild base such as cadmium carbonate or silver carbonate.[3] Add 200 mL of anhydrous dichloromethane.

-

Addition of Donor : Dissolve 1.0 equivalent of the glycosyl donor from Part A in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring reaction mixture at room temperature over 30 minutes.

-

Reaction : Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the glycosyl donor is consumed.

-

Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and metal salts. Wash the Celite pad with dichloromethane.

-

Purification of Protected Glycoside : Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure, protected product: Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside .

Part C: Zemplén Deacetylation (Deprotection)

-

Reaction Setup : Dissolve the purified protected glycoside from Part B in anhydrous methanol (approx. 10 mL per gram of glycoside).

-

Catalyst Addition : Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents of a 0.5 M solution in methanol).

-

Reaction : Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Neutralization and Isolation : Neutralize the reaction by adding a few drops of acetic acid or by stirring with Amberlite IR-120 (H⁺) resin until the pH is neutral. Filter off the resin and concentrate the filtrate to dryness.

-

Final Purification : The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol or methanol/ether) to yield the final product, Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside , as a white solid.

The following diagram provides a visual summary of the experimental workflow.

Caption: Experimental workflow for the glycosylation and deprotection steps.

Alternative Synthetic Route: Enzymatic Synthesis

While chemical synthesis is robust, enzymatic methods offer a "green" alternative that operates under mild conditions with perfect stereoselectivity. Glycoside hydrolases can be used to catalyze the reverse reaction (thermodynamically controlled) or transglycosylation reactions (kinetically controlled).[6][7]

-

Reverse Hydrolysis : In this approach, an enzyme like a β-N-acetylhexosaminidase catalyzes the direct condensation of N-acetylglucosamine and hexadecanol.[7][8] The main challenge is the low equilibrium yield, as the enzyme's natural function is hydrolysis. This can be partially overcome by using a high concentration of substrates and minimizing water content.[6]

-

Transglycosylation : A more efficient enzymatic method involves using an activated glycosyl donor (e.g., a p-nitrophenyl glycoside) and transferring the sugar moiety to the hexadecanol acceptor. This kinetically controlled process often provides higher yields than reverse hydrolysis.

Although enzymatic routes can be highly specific, challenges such as enzyme availability, cost, and sometimes lower overall yields for preparative scale have made the chemical Koenigs-Knorr approach a continued standard in many research settings.[9]

Product Purification and Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of the target compound.

Purification

As described in the protocol, silica gel column chromatography is the primary method for purifying both the protected intermediate and, if necessary, the final product. The significant difference in polarity between the nonpolar hexadecanol, the moderately polar product, and the highly polar N-acetylglucosamine starting material allows for effective separation.

Characterization Data

The structure and purity of the final product are confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of characteristic signals for the hexadecyl chain (a triplet around 0.8 ppm for the terminal CH₃, a broad multiplet around 1.2 ppm for the (CH₂)₁₄), and signals for the GlcNAc moiety, including a key doublet for the anomeric proton (H-1) around 4.3-4.5 ppm with a coupling constant (J) of ~8-9 Hz, confirming the β-configuration. The N-acetyl methyl singlet will appear around 2.0 ppm. |

| ¹³C NMR | A signal for the anomeric carbon (C-1) around 100-102 ppm. Other signals corresponding to the sugar ring carbons (C-2 to C-6) and the hexadecyl chain carbons will be present in their expected regions. |

| FTIR | Broad O-H stretching band (~3300 cm⁻¹), N-H stretching (~3280 cm⁻¹), C-H stretching from the alkyl chain (~2850-2950 cm⁻¹), and a strong amide I band (~1640 cm⁻¹). |

| Mass Spec (ESI) | The electrospray ionization mass spectrum will show a prominent peak corresponding to the molecular ion plus a sodium or proton adduct ([M+Na]⁺ or [M+H]⁺), confirming the molecular weight of the final product (C₂₄H₄₇NO₆, MW = 445.64 g/mol ). |

Conclusion

The synthesis of Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside via the Koenigs-Knorr reaction is a classic yet highly effective method that provides excellent control over the critical β-stereochemistry through neighboring group participation. While enzymatic methods present promising green alternatives, the chemical route remains a reliable and scalable option for producing this valuable glycolipid. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to synthesize this and related amphiphilic molecules for applications in materials science and pharmacology.

References

-

Synthesis of Branched-Chain Alkyl Glucosides and Their Liquid Crystal Behaviour. (Source: MDPI)

-

Synthesis of Long-Chain Alkyl Glucosides via Reverse Hydrolysis Reactions Catalyzed by an Engineered β-Glucosidase. (Source: ResearchGate)

-

Synthesis and Characterization of Glycosides. (Source: Google Books)

-

Alkyl Polyglycosides. (Source: Wiley-VCH)

-

Synthesis of long-chain alkyl glycosides. (Source: Google Patents)

-

Hexadecyl-β-D-glucopyranoside: a liquid crystal with surfactant properties for pharmaceutical applications. (Source: ResearchGate)

-

Koenigs–Knorr reaction. (Source: Wikipedia)

-

Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose. (Source: Nature)

-

Enzymatic synthesis of N-acetylglucosaminyl-cyclodextrin by the reverse reaction of N-acetylhexosaminidase from jack bean. (Source: PubMed)

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (Source: NIH National Center for Biotechnology Information)

-

Hyaluronic acid. (Source: Wikipedia)

-

2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. (Source: MDPI)

-

2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. (Source: Organic Syntheses)

-

Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. (Source: PubMed)

-

β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. (Source: MDPI)

-

Enzyme‐Catalyzed Synthesis of a Hybrid N‐Linked Oligosaccharide using N‐Acetylglucosaminyltransferase I. (Source: ResearchGate)

-

Synthesis of benzyl 2-acetamido-3-O- and -6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-alpha -D-galactopyranoside. (Source: PubMed)

-

HEXADECYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE - Safety Data Sheet. (Source: ChemicalBook)

-

N-Acetylglucosamine: Production and Applications. (Source: NIH National Center for Biotechnology Information)

-

Functions, applications and production of 2-O-D-glucopyranosyl-L-ascorbic acid. (Source: Springer)

-

Studies on Koenigs-Knorr Glycosidations. (Source: ResearchGate)

-

Hypoxic regulation of glycosylation via the N-acetylglucosamine cycle. (Source: NIH National Center for Biotechnology Information)

-

A review on synthetic methods for 2-Deoxy-D-glucose. (Source: Arkivoc)

-

Synthesis of mono- and di-α-l-fucosylated 2-acetamido-2-deoxy-N-glycyl-β-d-glucopyranosylamines, spacered fragments of glycans of N-glycoproteins. (Source: ResearchGate)

-

2-acetamido-2-deoxy-beta-D-glucopyranose. (Source: PubChem)

-

2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. (Source: MDPI)

-

Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. (Source: PubMed)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic synthesis of N-acetylglucosaminyl-cyclodextrin by the reverse reaction of N-acetylhexosaminidase from jack bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP2401389A1 - Synthesis of long-chain alkyl glycosides - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of N-acetyl-β-D-glucosamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-β-D-glucosamine (GlcNAc), a fundamental monosaccharide derived from glucose, is a critical component of complex carbohydrates in prokaryotic and eukaryotic cells, forming the monomeric unit of polymers like chitin and hyaluronic acid.[1][2] While GlcNAc itself possesses notable biological properties, synthetic and naturally occurring derivatives of this amino sugar have emerged as a versatile class of molecules with profound therapeutic potential. These derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and potent enzyme-inhibiting properties. This guide provides an in-depth exploration of the mechanisms underpinning these activities, details field-proven experimental protocols for their evaluation, and discusses the therapeutic implications for drug discovery and development. The central focus is on how modifications to the GlcNAc scaffold can modulate critical cellular processes, primarily through interaction with the hexosamine biosynthetic pathway (HBP) and the dynamic post-translational modification known as O-GlcNAcylation.

Foundational Mechanism: The O-GlcNAc Cycle

To comprehend the diverse activities of GlcNAc derivatives, it is essential to first understand the cellular machinery they most profoundly influence: the O-GlcNAc cycle. Approximately 2–5% of intracellular glucose is shunted into the hexosamine biosynthetic pathway (HBP), which culminates in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3] This high-energy sugar is the sole substrate for O-GlcNAc transferase (OGT), an enzyme that attaches a single GlcNAc moiety to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[4][5] This process, termed O-GlcNAcylation, is a dynamic and reversible post-translational modification, akin to phosphorylation.[3][6]

The removal of this sugar modification is catalyzed by a single enzyme, O-GlcNAcase (OGA).[4][7] The balanced activity of OGT and OGA dictates the "O-GlcNAc state" of the proteome, which in turn regulates a vast array of cellular processes, including signal transduction, gene expression, metabolism, and cell cycle progression.[4][8] Aberrant O-GlcNAcylation is directly implicated in the pathophysiology of major human diseases, including cancer, diabetes, and neurodegenerative disorders.[4][8] Many GlcNAc derivatives exert their effects by either inhibiting OGA, thereby increasing global O-GlcNAcylation, or by interfering with other key enzymes that utilize GlcNAc.

Caption: The O-GlcNAc Cycle Workflow.

Anti-Cancer Activity

The deregulation of O-GlcNAcylation is a hallmark of many cancers, where it influences key oncogenic pathways.[4] GlcNAc derivatives are being actively investigated as anti-cancer agents due to their ability to modulate these pathways and induce cancer cell death.

Mechanisms of Action:

-

Modulation of Oncogenic Transcription Factors: O-GlcNAcylation directly modifies and regulates the activity of critical transcription factors like c-Myc and NF-κB, which are often overexpressed in cancer.[4] By altering the O-GlcNAc status of these proteins, derivatives can suppress their oncogenic functions.

-

Induction of Apoptosis: Studies have shown that oral administration of N-acetyl-D-glucosamine oligomers (NACOS) can suppress tumor growth in mouse models by inducing marked apoptosis in tumor tissues.[9] Similarly, treatment of breast cancer cell lines (MCF-7 and 4T1) with GlcNAc significantly decreased cell proliferation and increased the number of apoptotic cells.[10]

-

Immune System Stimulation: Some GlcNAc derivatives, such as NACOS and glucosamine oligomers (COS), have been shown to enhance innate immunity.[9] In tumor-bearing mice, these compounds increased serum levels of interleukin-12 and interferon-γ, cytokines known to play a role in anti-tumor immune responses.[9]

Featured Derivative: N-acetyl-D-glucosamine (GlcNAc)

In a study on breast cancer, treatment with 2 mM and 4 mM GlcNAc led to a significant decrease in the proliferation rates of MCF-7 and 4T1 cell lines.[10] This was accompanied by an increase in Fas expression, a key receptor involved in initiating apoptosis.[10] In a xenograft mouse model, intraperitoneal administration of GlcNAc also resulted in a considerable reduction in tumor size.[10]

Anti-Inflammatory Activity

Inflammation is a critical physiological response, but chronic inflammation contributes to numerous diseases. GlcNAc derivatives have demonstrated significant anti-inflammatory effects, largely through the modulation of O-GlcNAcylation on key inflammatory signaling proteins.[11]

Mechanisms of Action:

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. O-GlcNAcylation of the p65 subunit of NF-κB can have complex, context-dependent effects.[6][12] Certain GlcNAc derivatives can suppress NF-κB activity by preventing its translocation to the nucleus or by inhibiting its phosphorylation, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[6][11][13]

-

Modulation of Macrophage Activity: Macrophages are key players in the inflammatory response. GlcNAc and its derivatives can attenuate the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[11] This effect is hypothesized to occur through the inhibition of OGA, leading to an accumulation of O-GlcNAcylated proteins that dampen the inflammatory cascade.[11]

A recent study synthesized two novel bi-deoxygenated GlcNAc derivatives, BNAG1 and BNAG2.[11] In an LPS-induced inflammation mouse model, BNAG1 showed superior efficacy in inhibiting serum levels of IL-6 and TNF-α compared to the parent GlcNAc molecule, highlighting how targeted chemical modifications can enhance biological activity.[11]

Enzyme Inhibition: Targeting O-GlcNAcase (OGA)

Given the central role of O-GlcNAcylation in pathophysiology, the enzyme responsible for removing this modification, OGA, has become a major therapeutic target, particularly for neurodegenerative diseases like Alzheimer's.[5][7][14] GlcNAc derivatives that mimic the natural substrate are potent OGA inhibitors.

Mechanism of Action: By binding to the active site of OGA, these inhibitors prevent the cleavage of O-GlcNAc from proteins.[7] This leads to a global increase in protein O-GlcNAcylation. In the context of Alzheimer's disease, elevated O-GlcNAcylation of the tau protein has been shown to prevent its aggregation into the neurofibrillary tangles that are a hallmark of the disease.[5][14]

Key OGA Inhibitors Based on GlcNAc:

| Inhibitor | Scaffold Type | Key Features & Activity |

| PUGNAc | GlcNAc-oxime | A well-established, potent inhibitor used extensively in research to study the effects of increased O-GlcNAcylation.[13][15] |

| NAG-thiazoline | Thiazoline | A transition-state analog that is a potent inhibitor of OGA.[15] |

| Thiamet-G | 1-azathiosugar | A highly potent and selective OGA inhibitor that readily crosses the blood-brain barrier, making it a valuable tool for in vivo studies.[11] |

| ASN90 | Non-sugar | A novel, specific OGA inhibitor that increases total protein O-GlcNAcylation in cells and shows promise for treating tauopathies.[5] |

Antimicrobial and Antiviral Activity

GlcNAc is an essential component of the cell walls of bacteria and fungi (as chitin) and is also involved in the glycosylation of viral proteins.[11][16] Derivatives that interfere with these processes can act as effective antimicrobial and antiviral agents.

Mechanisms of Action:

-

Antimicrobial: Derivatives such as 6-fluoro and 6-deoxy GlcNAc have been shown to be potent inhibitors of Poly-N-acetylglucosamine polymerization, which is critical for biofilm formation in bacteria like E. coli.[11]

-

Antiviral: GlcNAc and its nanoformulations have been shown to restrict the replication of Influenza A virus (IAV) and adenovirus (Adv).[16] A study demonstrated that GlcNAc, particularly in a nanoformulation, could inhibit both viral replication and the secretion of pro-inflammatory cytokines stimulated by the infection.[16][17] Furthermore, certain 1,2,3-triazolyl nucleoside analogues bearing a GlcNAc residue have shown significant activity against Coxsackievirus B3 and influenza A H1N1.[18]

Experimental Protocols for Activity Evaluation

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols represent self-validating systems for assessing the biological activities of GlcNAc derivatives.

Protocol 1: In Vitro Anti-Cancer Activity Assessment (MTT Assay)

This protocol determines the cytotoxic effect of a compound on cancer cell lines. The core principle is that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.

Caption: Workflow for MTT-based cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Include wells for non-malignant control cells to assess selectivity.[19][20]

-

Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the GlcNAc derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a standard anticancer drug).[21]

-

Incubation: Incubate the plates for a defined period (typically 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration. A high selectivity index (IC₅₀ in non-malignant cells / IC₅₀ in cancer cells) indicates a promising candidate.[19][20]

Protocol 2: OGA Enzyme Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit OGA activity using a synthetic substrate.[22] The causality behind this choice is its high sensitivity and throughput.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0). Dissolve the fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide) and the test inhibitor in the buffer. Prepare serial dilutions of the inhibitor.[23][24]

-

Reaction Setup: In a 96-well black plate, add the assay buffer, a fixed amount of purified recombinant human OGA enzyme, and the various concentrations of the GlcNAc derivative.[22][24]

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at 37°C. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.[24]

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes), allowing the enzyme to cleave the substrate, which releases a fluorescent product.

-

Termination: Stop the reaction by adding a high pH stop solution (e.g., 0.5 M Na₂CO₃). This step is crucial as it deprotonates the fluorophore, maximizing its fluorescence signal, and simultaneously halts the enzymatic reaction.[22]

-

Data Acquisition: Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 450 nm).

-

Analysis: Calculate the percentage of inhibition for each concentration of the derivative compared to a control reaction with no inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Perspectives

N-acetyl-β-D-glucosamine derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their ability to modulate the fundamental cellular process of O-GlcNAcylation provides a powerful mechanism for intervening in a host of diseases, from cancer and inflammation to neurodegeneration. The continued exploration of this chemical space, through rational design and synthesis of novel derivatives, will undoubtedly yield next-generation therapeutics. Future work should focus on improving the selectivity and pharmacokinetic properties of these compounds to enhance their efficacy and minimize off-target effects, paving the way for their successful clinical translation.

References

- Ma, J., & Hart, G. W. (2014).

- Slawson, C., & Hart, G. W. (2011). O-GlcNAcomics – Revealing Roles of O-GlcNAcylation in Disease Mechanisms and Development of Potential Diagnostics. PMC.

- Yang, Y., et al. (2024). Protein O‐GlcNAcylation in Health and Diseases.

- Sun, H., et al. (2020).

- Vo, T. T. N., et al. (2024).

- Martínez-García, D., et al. (2015).

- Basic protocol to assess preclinical anticancer activity. It can be...

- Yang, M., et al. (2023). O-GlcNAcylation in ischemic diseases. Frontiers in Physiology.

- López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. PubMed.

- Valente, N., et al. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions.

- Perreira, M., et al. (2007).

- Caccuri, F., et al. (2023).

- Ohara, T., et al. (2021).

- What are OGA inhibitors and how do they work? (2024).

- Nagaoka, I., et al. (2012).

- López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- Azuma, K., et al. (2014). Anti-tumor properties of orally administered glucosamine and N-acetyl-D-glucosamine oligomers in a mouse model. PubMed.

- Li, T., et al. (2024). O-GlcNAcylation dictates pyroptosis. Frontiers in Immunology.

- Genc, B., et al. (2024). Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results. PubMed.

- Kro-Bertelsen, S., et al. (2022).

- Caccuri, F., et al. (2023).

- Gao, K., et al. (2023). Production of N-Acetyl-D-glucosamine from .BETA.Chitin by Enzymatic Hydrolysis.

- Liu, S., et al. (2023). N-acetyl-d-glucosamine-based oligosaccharides from chitin: Enzymatic production, characterization and biological activities.

- O-GlcNAcase Inhibitors. (n.d.).

- An, S., & Ploegh, H. (2019). Friend or Foe?

- Ma, Z., & Vocadlo, D. J. (2012).

- Kuchar, M., et al. (2010). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. PMC.

- N-Acetyl-D-glucosamine, N-Acetyl derivative of glucosamine (CAS 72-87-7). (n.d.). Abcam.

- In Vitro Antiviral and Anti-Inflammatory Activities of N-Acetylglucosamine: Development of an Alternative and Safe Approach to Fight Viral Respiratory Infections. (2023).

- Kim, E. J., & Hart, G. W. (2015). Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling. PMC.

- Zhang, Y., et al. (2024).

- N-ACETYL-beta-D-GLUCOSAMINE. (n.d.). PubChem.

- Zubrienė, A., et al. (2021).

- Assessing Antiviral Mechanisms of N-acetyl-D-glucosamine, N-acetylcysteine and Acetylsalicylic acid on SARS-CoV-2. (2023). Zenodo.

- Gimalova, G. F., et al. (2023). Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue. PubMed.

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). Benchchem.

- N-Acetylglucosamine as A Novel approach of study for Antimicrobial activity. (2022).

- Hyaluronic acid. (n.d.). Wikipedia.

- N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam. (2020). PMC.

- N-Acetyl-D-glucosamine, N-Acetyl derivative of glucosamine (CAS 72-87-7). (n.d.). Abcam.

- Lin, L. C., et al. (2015). N-Acetyl Glucosamine Obtained from Chitin by Chitin Degrading Factors in Chitinbacter tainanesis. PMC.

- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul

Sources

- 1. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl Glucosamine Obtained from Chitin by Chitin Degrading Factors in Chitinbacter tainanesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAcomics – Revealing Roles of O-GlcNAcylation in Disease Mechanisms and Development of Potential Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAcylation, a sweet link to the pathology of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of O-GlcNAcylation in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-tumor properties of orally administered glucosamine and N-acetyl-D-glucosamine oligomers in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | O-GlcNAcylation dictates pyroptosis [frontiersin.org]

- 13. O-GlcNAcylation in immunity and inflammation: An intricate system (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Distinctive inhibition of O-GlcNAcase isoforms by an alpha-GlcNAc thiolsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral and Anti-Inflammatory Activities of N-Acetylglucosamine: Development of an Alternative and Safe Approach to Fight Viral Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside as a carbohydrate-based surfactant

Technical Guide: Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C16-GlcNAc)

Executive Summary

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C16-GlcNAc) represents a specialized class of carbohydrate-based non-ionic surfactants (alkyl glycosides).[1] Unlike standard alkyl polyglucosides (APGs) used in industrial cleaning, C16-GlcNAc is a precision tool in drug delivery and membrane protein biochemistry .[1] Its unique architecture—combining a biomimetic N-acetylglucosamine (GlcNAc) headgroup with a hydrophobic hexadecyl tail—confers distinct advantages: low Critical Micelle Concentration (CMC), biodegradability, and specific lectin-targeting capabilities (specifically Wheat Germ Agglutinin).[1] This guide details its synthesis, physicochemical behavior, and application in stabilizing liposomal/niosomal systems.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of a hydrophilic sugar moiety (GlcNAc) linked via a

| Property | Value / Description |

| Molecular Formula | C₂₄H₄₇NO₆ |

| Molecular Weight | ~445.64 g/mol |

| Headgroup | 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) |

| Tail | Hexadecyl (Cetyl) chain (C₁₆H₃₃) |

| CMC | ~15–25 µM (Estimated)* |

| HLB (Calc.) | ~8.9 (Lipophilic/Water-Dispersible) |

| Phase Behavior | Forms Lyotropic Liquid Crystals (Smectic/Lamellar phases) |